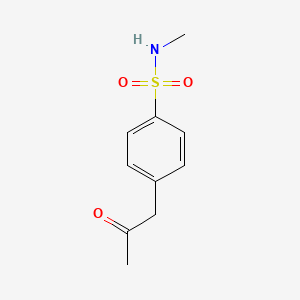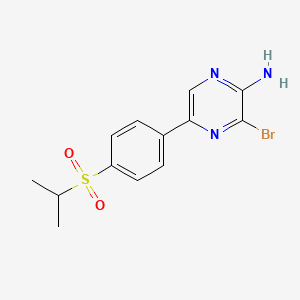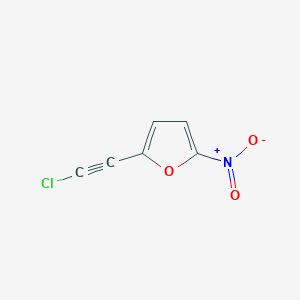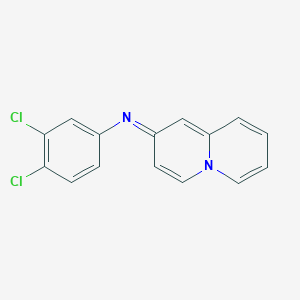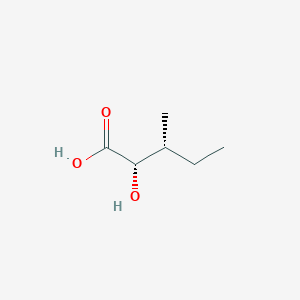
(2-phenyl-3H-benzimidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-phenyl-3H-benzimidazol-5-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-3H-benzimidazol-5-yl)methanol typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions to form the benzimidazole core. This is followed by the reduction of the resulting imine to yield the desired methanol derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-phenyl-3H-benzimidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring and benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Benzimidazole carboxylic acid, benzimidazole aldehyde.
Reduction: Benzimidazole amine.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
(2-phenyl-3H-benzimidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2-phenyl-3H-benzimidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-benzoimidazol-5-ylamine
- 2-Phenyl-1H-benzoimidazol-5-yl-acetic acid
Uniqueness
(2-phenyl-3H-benzimidazol-5-yl)methanol is unique due to its specific structural features, such as the presence of a hydroxyl group on the benzimidazole core. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(2-phenyl-3H-benzimidazol-5-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-10-6-7-12-13(8-10)16-14(15-12)11-4-2-1-3-5-11/h1-8,17H,9H2,(H,15,16) |
InChI Key |
UBMRBCVXFBNTOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Bis{[(2-chloroethyl)sulfonyl]methyl}benzene](/img/structure/B8694445.png)

